molecular formula C21H28O3 B191205 Estradiol propionate CAS No. 3758-34-7

Estradiol propionate

Cat. No. B191205
CAS RN: 3758-34-7
M. Wt: 328.4 g/mol
InChI Key: PQCRZWCSVWBYSC-AGRFSFNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol propionate, also known as estradiol monopropionate or estradiol 17β-propionate, is an estrogen medication and estrogen ester . It was sold under the brand names Acrofollin, Akrofollin, and Follhormon, but is no longer marketed . It is the C17β propionate ester of estradiol .


Molecular Structure Analysis

Estradiol propionate contains a total of 55 bonds, including 27 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aromatic hydroxyl .

Scientific Research Applications

Hormonal Impact on Behavior and Physiology

Estradiol propionate, a form of estrogen, has been studied for its effects on various physiological and behavioral aspects in animals. Research indicates that estradiol, along with other hormones like testosterone propionate, influences sexual behavior, reproductive function, and physical development. For instance, testosterone propionate was the only androgen observed to significantly stimulate estrous behavior in rats, while estradiol benzoate stimulated lordosis behavior. Interestingly, no androgen, including testosterone propionate, induced clear vaginal cornification. However, all androgens except androsterone increased uterine weight and myometrium thickness, with testosterone propionate inducing significant stimulation of the endometrium epithelium (Beyer & Komisaruk, 1971).

Metabolic Effects

The metabolic effects of estradiol propionate have been a subject of interest, particularly in relation to conditions like osteoporosis. In one study, estradiol benzoate and testosterone propionate were used to study their impact on calcium and phosphorus metabolisms in patients with post-menopausal osteoporosis. The study revealed that these hormones significantly influenced the metabolic processes related to these minerals (Reifenstein & Albright, 1947).

Cognitive and Emotional Functions

Estrogens like estradiol propionate have been researched for their potential effects on cognitive and emotional functions. In a preliminary open trial, low dosages of estradiol were administered to women with senile dementia-Alzheimer's type (SDAT). The study noted significant improvements in some patients in areas like attention, orientation, mood, and social interaction. This suggests a potential therapeutic application of estradiol in managing conditions related to cognitive decline and emotional well-being (Fillit et al., 1986).

Enzyme Induction

Estradiol propionate's role in inducing various enzymes has been studied, indicating its influence on biochemical processes in the body. Research demonstrated the hormone's capacity to induce a range of enzymes in the rabbit uterus, highlighting the intricate interactions between hormones and enzymatic activities in bodily tissues (Gevorkian Es, Sarkisian Eg, & Panosian Ga, 1982).

Cardiovascular Effects

Estrogens, including estradiol propionate, have been studied for their protective role against cardiovascular diseases. These studies often utilize animal models to elucidate the mechanisms through which estrogens influence lipid levels and other factors related to cardiovascular health (Lundeen et al., 1997).

Safety And Hazards

Long-term use of estrogens, including estradiol propionate, is associated with an increased risk of cancer of the endometrium, breast, and ovary . In animal studies, long-term administration of estrogens increased the incidence of cancer of the breast, cervix, vagina, uterus, testis, pancreas, and liver . It may also damage fertility or the unborn child .

Future Directions

While estradiol propionate is no longer widely used, research into the effects of estrogen and estrogen-like compounds continues. This includes the development of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . Additionally, the role of estrogen in men was uncovered by prismatic examples of estrogen deficiency in male patients and by knockout of the estrogen receptor and aromatase in animals .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCRZWCSVWBYSC-AGRFSFNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048985
Record name beta-Estradiol 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol propionate

CAS RN

3758-34-7
Record name Estradiol, 17-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3758-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Estradiol 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol propionate
Reactant of Route 2
Reactant of Route 2
Estradiol propionate
Reactant of Route 3
Reactant of Route 3
Estradiol propionate
Reactant of Route 4
Reactant of Route 4
Estradiol propionate
Reactant of Route 5
Reactant of Route 5
Estradiol propionate
Reactant of Route 6
Estradiol propionate

Citations

For This Compound
254
Citations
A Rizzotto, S Tollis, NT Pham, Y Zheng, MA Abad… - bioRxiv, 2023 - biorxiv.org
… We found that treatment of PC3 cells lacking DHRS7 with estradiol propionate also reduced nuclear size, but the effect of estradiol propionate was lost in presence of DHRS7. …
Number of citations: 2 www.biorxiv.org
R Kakucs, S Várbíró, GL Nádasy… - Experimental …, 2001 - journals.sagepub.com
… Female rats were surgically ovariectomized and subjected to either estradiol replacement therapy (estradiol propionate, 450 lJg/kg/week) or vehicle administration for 5 weeks. …
Number of citations: 10 journals.sagepub.com
E Oztekin, T Mogulkoc, AK Baltaci… - Acta Physiologica …, 2005 - akjournals.com
… used were estradiol propionate (E) and medroxyprogesterone acetate (P) injections. The rats were injected 450 µg/kg rat Acropholline ampule (estradiol propionate, Biofarma İlaç) and …
Number of citations: 12 akjournals.com
E Kensicki, G Dunphy, D Ely - Journal of Applied …, 2002 - journals.physiology.org
… Six of twelve rats from each strain received three progressively larger doses of β-estradiol propionate (each dose lasting 2 wk), whereas the other six rats from each strain received …
Number of citations: 34 journals.physiology.org
GS Varaksina, AA Varaksin - Biology Bulletin of the Russian Academy of …, 2002 - Springer
… Thus, the data we obtained suggest the involvement of estradiol propionate in protein synthesis in the ovary cells of the sea urchin S. intermedius. Comparison of the radioautographic …
Number of citations: 13 link.springer.com
F Pluciennik, M Joffre, J Délèze - Progress in Cell Research, 1995 - Elsevier
… Effect of estradiol propionate on gap junction permeability When Sertoli cells are incubated for 15 minutes with estradiol propionate (EP), a total inhibition occures at 25 ìÌ (Fig.l, squares)…
Number of citations: 1 www.sciencedirect.com
ES Gevorkian, EG Sarkisian… - Voprosy meditsinskoi …, 1982 - europepmc.org
… Effect of estradiol propionate on activity of seven enzymes from rabbit uterus was studied. Simultaneously with the known estrogen-induced enzymes, activity of some other enzymes …
Number of citations: 2 europepmc.org
JC Hervé, F Pluciennik, F Verrecchia, B Bastide… - The Journal of …, 1996 - Springer
… 17ß-estradiol propionate was found to reduce the gap junctional communication in a concentration range similar to that of testosterone propionate, in primary cultures of rat Sertoli cells …
Number of citations: 39 link.springer.com
E Fabian, A Štork, J Kobilkova… - Enzymologia biologica et …, 2017 - karger.com
… In 12 women in the menopause the activity of lipoprotein lipase was determined before administration of 5 X 5 mg estradiol-propionate, then the next day and then 6 weeks after the …
Number of citations: 34 karger.com
G Şener, S Arbak, P Kurtaran, N Gedik… - Journal of Surgical …, 2005 - Elsevier
… Sham-operated (control) and sepsis groups received saline or estradiol propionate (10 mg/kg) intraperitoneally immediately after the operation and at 12 h. Twenty-four hours after the …
Number of citations: 93 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.